2-Amino-4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a chromone derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and ethoxyethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar chromene core but differ in the substituents attached to the core structure.
2-AMINO-4-PYRAZOLES: These compounds have a similar pyrazole moiety but lack the chromene structure.
Uniqueness
2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of a chromene core with a pyrazole moiety and additional functional groups.
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-amino-4-[1-(1-ethoxyethyl)pyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O3/c1-3-23-10(2)21-9-11(8-20-21)15-12(7-18)17(19)24-14-6-4-5-13(22)16(14)15/h8-10,15H,3-6,19H2,1-2H3 |
InChI Key |
GJTKMVWVUUNZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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